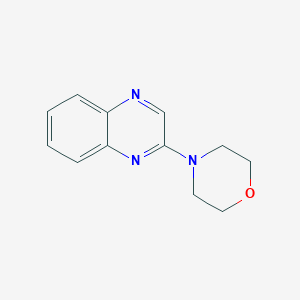

2-(Morpholin-4-yl)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Morpholin-4-yl)quinoxaline” is a nitrogen-containing heterocyclic compound . It’s a part of the quinoxaline family, which has many pharmaceutical and industrial purposes . Quinoxaline derivatives are used in various drugs currently in the market .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline has been extensively studied for the last two decades . Various synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis

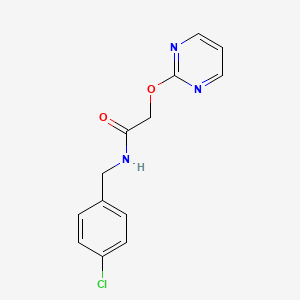

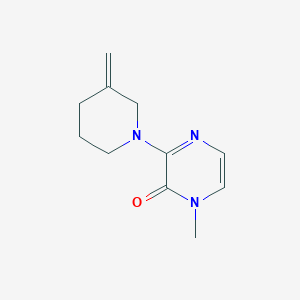

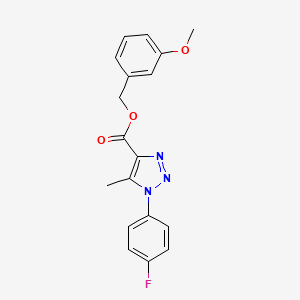

The molecular structure of “2-(Morpholin-4-yl)quinoxaline” is complex. It contains a benzene ring and a pyrazine ring . The InChI code for a similar compound, “2-chloro-3-(morpholin-4-yl)quinoxaline”, is1S/C12H12ClN3O/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2 . Chemical Reactions Analysis

Quinoxaline is a weak base and can form salts with acids . It’s a low melting solid and is miscible in water . More research is needed to fully understand the chemical reactions involving “2-(Morpholin-4-yl)quinoxaline”.Scientific Research Applications

- Quinoxaline derivatives have demonstrated potential as anti-cancer agents. Researchers have explored their effects on cancer cell growth inhibition and apoptosis induction. These compounds may interfere with key cellular pathways involved in tumor progression .

- Some quinoxaline derivatives exhibit antimicrobial properties. They have been investigated for their effectiveness against bacteria, fungi, and other microorganisms. These compounds could serve as novel antibiotics or antifungal agents .

- Quinoxalines have been studied for their ability to modulate neuronal excitability and prevent seizures. Their potential as anti-convulsant drugs warrants further investigation .

- Researchers have explored quinoxaline derivatives as potential anti-tuberculosis agents. These compounds may target Mycobacterium tuberculosis and contribute to the fight against tuberculosis .

- Quinoxalines have shown promise in combating malaria. Investigations focus on their impact on Plasmodium parasites and their potential as anti-malarial drugs .

- Leishmaniasis, caused by protozoan parasites, remains a global health concern. Quinoxaline derivatives have been evaluated for their anti-leishmanial properties, aiming to develop effective treatments .

- Some quinoxaline compounds exhibit anti-HIV activity by targeting viral enzymes or entry processes. These findings contribute to the ongoing search for HIV therapeutics .

- Quinoxalines may possess anti-inflammatory effects. Researchers investigate their impact on inflammatory pathways and potential applications in managing inflammatory diseases .

Anti-Cancer & Anti-Proliferative Activity

Anti-Microbial Activity

Anti-Convulsant Activity

Anti-Tuberculosis Activity

Anti-Malarial Activity

Anti-Leishmanial Activity

Anti-HIV Activity

Anti-Inflammatory Activity

These diverse applications highlight the significance of 2-(Morpholin-4-yl)quinoxaline in drug discovery and therapeutic research. Further studies are essential to unlock its full potential across these fields. If you’d like more information or have additional questions, feel free to ask! 😊

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . They are anticipated to have a great future in medicinal chemistry . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name |

4-quinoxalin-2-ylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-4-11-10(3-1)13-9-12(14-11)15-5-7-16-8-6-15/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKFGQYQTYQRCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Morpholin-4-yl)quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2807289.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807301.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2807305.png)

![4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2807308.png)